molecular formula C8H4BrF3O2 B074667 2-Bromo-5-(trifluoromethyl)benzoic acid CAS No. 1483-56-3

2-Bromo-5-(trifluoromethyl)benzoic acid

Cat. No. B074667
Key on ui cas rn: 1483-56-3
M. Wt: 269.01 g/mol
InChI Key: REBQGRPKXYIJDC-UHFFFAOYSA-N
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Patent
US08383660B2

Procedure details

To an ice-cooled solution of 2-bromo-5-(trifluoromethyl)benzoic acid (5.16 g, 19 mmol) in THF (50 mL) was added borane-tetrahydrofuran complex (70 mL of 1M solution in THF, 70 mmol). The resulting mixture was stirred at room temperature for 16 hours. The reaction mixture was quenched with methanol. Solvent was removed. The residue was partitioned between ethyl acetate (3×40 mL) and 1M sodium bicarbonate (50 mL). The combined organic layers were washed with saturated NaCl (50 mL), dried (MgSO4) and concentrated to yield the title compound as an oil (4.85 g). 1H NMR (400 MHz, CDCl3) δ 4.8 (s, 2 H) 7.5 (m, 1 H) 7.7 (d, J=8.2 Hz, 1 H) 7.8 (d, J=1.6 Hz, 1 H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][C:3]=1[C:4](O)=[O:5].B.O1CCCC1>C1COCC1>[Br:1][C:2]1[CH:10]=[CH:9][C:8]([C:11]([F:13])([F:14])[F:12])=[CH:7][C:3]=1[CH2:4][OH:5] |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.16 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
B.O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with methanol
CUSTOM
Type
CUSTOM
Details
Solvent was removed
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate (3×40 mL) and 1M sodium bicarbonate (50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated NaCl (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C(F)(F)F)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.85 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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